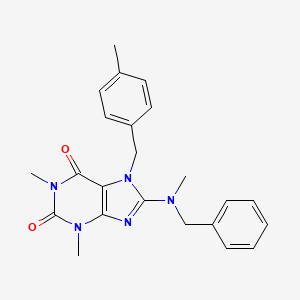
1-Cyclopentylidenepropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylidenepropan-2-one is an organic compound with the molecular formula C₈H₁₂O. It is a ketone with a cyclopentylidene group attached to a propan-2-one moiety. This compound is known for its unique structure, which combines a cyclopentane ring with a ketone functional group, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentylidenepropan-2-one can be synthesized through various methods. One common synthetic route involves the condensation of cyclopentanone with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Another method involves the reaction of cyclopentanone with propionaldehyde in the presence of a catalyst, such as piperidine. This reaction also proceeds through an enolate intermediate, followed by aldol condensation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial catalysts include sodium hydroxide and piperidine, and the reactions are carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylidenepropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Cyclization: Cyclopentenones and other cyclic compounds.
Scientific Research Applications
1-Cyclopentylidenepropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-cyclopentylidenepropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: This compound has a similar structure but lacks the propan-2-one moiety.
Cyclopentanone: This compound is a simpler ketone with a cyclopentane ring.
Uniqueness
1-Cyclopentylidenepropan-2-one is unique due to its combination of a cyclopentane ring and a propan-2-one moiety. This structure imparts distinct chemical properties, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-cyclopentylidenepropan-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h6H,2-5H2,1H3 |
InChI Key |
UTZMTDJSBFQHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12035322.png)
![3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12035340.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035347.png)




![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12035365.png)
![N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035371.png)
![(3E)-3-[(2E)-(4-chlorophthalazin-1(2H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12035372.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12035381.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035393.png)
